molecular formula C10H10N2O4 B14806549 4-Carbamoyl-5-cyclopropoxynicotinic acid

4-Carbamoyl-5-cyclopropoxynicotinic acid

Cat. No.: B14806549
M. Wt: 222.20 g/mol
InChI Key: DXRJHQFMZMZZOH-UHFFFAOYSA-N
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Description

4-Carbamoyl-5-cyclopropoxynicotinic acid is a chemical compound with the molecular formula C10H10N2O4 It is a derivative of nicotinic acid, featuring a carbamoyl group at the 4-position and a cyclopropoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-5-cyclopropoxynicotinic acid typically involves multi-step organic reactions. One common method starts with the cyclopropylation of nicotinic acid, followed by the introduction of the carbamoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-5-cyclopropoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-Carbamoyl-5-cyclopropoxynicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-5-cyclopropoxynicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, which lacks the carbamoyl and cyclopropoxy groups.

    4-Carbamoylnicotinic Acid: Similar but without the cyclopropoxy group.

    5-Cyclopropoxynicotinic Acid: Similar but without the carbamoyl group.

Uniqueness

4-Carbamoyl-5-cyclopropoxynicotinic acid is unique due to the presence of both the carbamoyl and cyclopropoxy groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications and research studies.

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

4-carbamoyl-5-cyclopropyloxypyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O4/c11-9(13)8-6(10(14)15)3-12-4-7(8)16-5-1-2-5/h3-5H,1-2H2,(H2,11,13)(H,14,15)

InChI Key

DXRJHQFMZMZZOH-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CN=C2)C(=O)O)C(=O)N

Origin of Product

United States

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